The compound can be classified as an indazole derivative, specifically an iodinated variant with a hydroxyl group at the 5-position. Indazoles are five-membered heterocyclic compounds containing two nitrogen atoms and are known for their diverse biological activities. The presence of iodine in 3-Iodo-1-methyl-1H-indazol-5-ol enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The synthesis of 3-Iodo-1-methyl-1H-indazol-5-ol can be achieved through various methods, often involving iodination of precursor indazole compounds. A common approach involves the use of iodine or iodinating agents under specific reaction conditions. For instance, the synthesis may start with 1-methylindazole, which is then subjected to iodination using iodine monochloride in a solvent such as dichloromethane.
Key steps in the synthesis include:
These reactions typically require careful control of temperature and reaction time to optimize yield and purity.
The molecular formula for 3-Iodo-1-methyl-1H-indazol-5-ol is with a molecular weight of approximately 164.16 g/mol. The structure features:
The compound's structure can be visualized as follows:
This configuration contributes to its chemical reactivity and potential interactions with biological targets.
3-Iodo-1-methyl-1H-indazol-5-ol participates in various chemical reactions, notably:
These reactions highlight the compound's versatility as a synthetic intermediate.
The mechanism of action for compounds like 3-Iodo-1-methyl-1H-indazol-5-ol often involves interaction with specific biological targets, such as enzymes or receptors. For instance, indazole derivatives have been studied for their potential anti-cancer properties, acting through mechanisms that may involve:
Research indicates that these compounds can influence cellular processes by altering gene expression or enzyme activity .
The physical properties of 3-Iodo-1-methyl-1H-indazol-5-ol include:
Chemical properties include:
3-Iodo-1-methyl-1H-indazol-5-ol has several applications in scientific research:
The indazole nucleus exists in three tautomeric forms (1H-, 2H-, 3H-indazole), with the 1H-tautomer exhibiting the greatest thermodynamic stability—approximately 2.3–4.1 kcal/mol more stable than the 2H-form based on computational and experimental analyses . N-1 methylation locks the indazole in the biologically preferred 1H-configuration, preventing tautomeric shifts that could compromise target binding. The planar bicyclic system enables interactions with conserved kinase regions, while substituents at C-3, C-5, and N-1 fine-tune pharmacodynamic properties.
Table 1: Key Structural Features of 1H-Indazole Tautomer
| Position | Role in Molecular Recognition | Example in 3-Iodo-1-methyl-1H-indazol-5-ol |
|---|---|---|
| N-1 | Hydrogen bond acceptor; site for alkylation to prevent tautomerism | Methyl group enhances metabolic stability and lipophilicity |
| C-3 | Halogenation site for covalent or halogen bonding with target proteins | Iodo group enables cross-coupling reactions and halogen bonding |
| C-5 | Position for polar substituents to improve solubility or form H-bonds | Hydroxyl group confers H-bond donor capability and moderate polarity |
The C-5 hydroxyl group in 3-Iodo-1-methyl-1H-indazol-5-ol (CAS# 1426425-12-8) introduces hydrogen-bonding capacity critical for anchoring to kinase hinge regions, as observed in analogs like axitinib . Simultaneously, the C-3 iodo moiety serves dual roles: enabling synthetic derivatization via cross-coupling reactions and participating in halogen bonding with carbonyl oxygen atoms in target proteins. This strategic substitution pattern balances target affinity and synthetic versatility.
Halogenation profoundly influences the bioactivity of indazole derivatives through electronic, steric, and bonding effects. Iodine’s large atomic radius and polarizability facilitate halogen bonding—a directional interaction where iodine acts as an electrophile toward oxygen/nitrogen atoms in proteins. This interaction supplements conventional hydrophobic contacts and hydrogen bonding, increasing binding affinity and selectivity. In kinase inhibitors, C-3 iodination enhances occupancy in deep hydrophobic pockets adjacent to the ATP-binding site [3] [7].
The iodine atom in 3-Iodo-1-methyl-1H-indazol-5-ol serves as a synthetic handle for structural diversification. Suzuki-Miyaura cross-coupling enables replacement of iodine with aryl/heteroaryl groups under palladium catalysis, facilitating rapid SAR exploration. Studies demonstrate >80% yield in microwave-accelerated cross-coupling with diverse boronic acids (phenyl, pyridyl, thiophene), followed by in situ deprotection of the Boc group when applicable [10]. The iodine’s electron-withdrawing nature also modulates the indazole ring’s electron density, enhancing the hydroxyl group’s acidity at C-5 and strengthening hydrogen-bond-donating capacity.
1-Methylindazole derivatives emerged as key pharmacophores following the discovery of natural indazole alkaloids (nigellicine, nigeglanine) in Nigella sativa . Early synthetic efforts focused on anti-inflammatory agents like benzydamine, but kinase inhibition applications gained prominence in the 2000s. The 1-methyl group proved critical for metabolic stability by blocking N-glucuronidation and cytochrome P450-mediated dealkylation.
Table 2: Evolution of 1-Methylindazole Derivatives in Drug Discovery
| Era | Key Compounds | Therapeutic Application | Role of 1-Methyl Group |
|---|---|---|---|
| 1980–2000 | Benzydamine | Anti-inflammatory agent | Blocked tautomerization; enhanced membrane permeation |
| 2000–2010 | Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) | Anticancer (mitochondrial hexokinase inhibitor) | Improved metabolic half-life vs. unmethylated analogs |
| 2010–Present | Axitinib; TRK/ALK inhibitors (e.g., IHMT-TRK-284) | Antiangiogenic/kinase inhibition | Optimized kinase selectivity and oral bioavailability |
3-Iodo-1-methyl-1H-indazol-5-ol represents a modern intermediate in this lineage, synthesized via iodination of 1-methyl-5-methoxyindazole followed by demethylation [8] [10]. Its utility is demonstrated in the synthesis of kinase inhibitors like IHMT-TRK-284, where the hydroxyl group coordinates with catalytic lysine residues in TRKA, and the iodine is displaced by vinyl-heteroaryl groups to overcome resistance mutations [7]. Current research leverages this scaffold in CK2/PIM1 kinase inhibitors, where halogen bonding compensates for reduced bromine occupancy in tetrabromobenzimidazole analogs [3].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1